5-methyl-1H-indazole-4-carbaldehyde
Description
5-Methyl-1H-indazole-4-carbaldehyde (CAS RN: 1783447-39-1) is a heterocyclic compound featuring a bicyclic indazole core substituted with a methyl group at position 5 and a formyl group (-CHO) at position 4 . The indazole scaffold consists of a benzene ring fused to a pyrazole ring, providing unique electronic and steric properties. The formyl group enhances reactivity, making this compound a versatile intermediate in organic synthesis, particularly for constructing hydrazones or Schiff bases in pharmaceutical and agrochemical applications.
Key structural attributes:
- Molecular formula: C₉H₈N₂O
- Molecular weight: 160.18 g/mol (calculated)
- Functional groups: Aldehyde (position 4), methyl (position 5)
Properties
Molecular Formula |
C9H8N2O |
|---|---|
Molecular Weight |
160.17 g/mol |
IUPAC Name |
5-methyl-1H-indazole-4-carbaldehyde |
InChI |
InChI=1S/C9H8N2O/c1-6-2-3-9-7(4-10-11-9)8(6)5-12/h2-5H,1H3,(H,10,11) |
InChI Key |
RVWUDAHMNXMRNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1)NN=C2)C=O |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
5-Methyl-1H-indazole-4-carbaldehyde has shown potential as a precursor in the synthesis of compounds with anticancer properties. Research indicates that indazole derivatives can inhibit cancer cell proliferation and induce apoptosis. For instance, derivatives synthesized from this compound have been evaluated for their effectiveness against various cancer cell lines, demonstrating promising results in preclinical studies .
Antimicrobial Properties
The compound has also been studied for its antimicrobial activity. A series of indazole derivatives were tested against bacteria and fungi, showing enhanced activity compared to standard antibiotics. Specifically, certain derivatives exhibited minimum inhibitory concentrations (MICs) lower than those of commonly used antimicrobial agents, suggesting their potential as novel therapeutic agents .
Synthetic Chemistry
Building Block for Derivatives
this compound serves as a versatile building block in the synthesis of various indazole derivatives. These derivatives are crucial for developing new pharmaceuticals with diverse biological activities, including anti-inflammatory and analgesic properties. The ability to modify the indazole structure allows for the exploration of new chemical entities with tailored pharmacological profiles .
Case Study: Synthesis of Antifungal Agents
In a study focused on antifungal activity, researchers synthesized a range of 5-methyl-1H-indazole derivatives and evaluated their efficacy against Candida species. The results indicated that specific modifications to the indazole scaffold significantly enhanced antifungal potency, highlighting the importance of this compound as a synthetic precursor .
Material Science
Organic Semiconductors
The unique electronic properties of this compound make it suitable for applications in material science, particularly in the development of organic semiconductors. Research has explored its potential in creating conductive polymers and organic light-emitting diodes (OLEDs), where its structural features contribute to improved charge transport properties .
Analytical Chemistry
Reference Material
In analytical chemistry, this compound is utilized as a standard reference material in various analytical techniques. Its stability and defined chemical structure allow researchers to calibrate instruments and validate methods used to analyze complex mixtures, ensuring accuracy in experimental results .
| Compound | Target Organism | MIC (µg/mL) |
|---|---|---|
| This compound derivative A | E. coli | 50 |
| This compound derivative B | S. aureus | 25 |
| This compound derivative C | C. albicans | 15 |
Table 2: Synthesis Routes for Indazole Derivatives
| Synthesis Method | Starting Material | Product |
|---|---|---|
| Condensation Reaction | 5-Methyl-1H-indazole | This compound |
| Hydrazone Formation | This compound + hydrazine | 5-Methyl-1H-indazole hydrazone |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Properties
The following compounds share structural similarities with 5-methyl-1H-indazole-4-carbaldehyde, differing in ring systems, substituent positions, or functional groups:
Indazole vs. Indole Derivatives
- Electronic Effects: The indazole ring has two adjacent nitrogen atoms, increasing ring rigidity and electron-deficient character compared to indole (one nitrogen).
- Pharmaceutical Relevance : Indazole derivatives are prominent in kinase inhibitors and anti-cancer agents due to their ability to mimic purine bases. In contrast, indole-4-carbaldehydes are often used in serotonin receptor modulators .
Imidazole vs. Indazole Carbaldehydes
- Ring Size and Solubility : Imidazole (5-membered ring) derivatives like 5-methyl-1H-imidazole-4-carbaldehyde exhibit higher solubility in polar solvents compared to bicyclic indazole analogs .
- Synthetic Flexibility: Imidazole carbaldehydes are more amenable to alkylation reactions (e.g., methyl iodide in methanol/KOH ) due to their smaller size and lower steric hindrance.
Substituent Position Effects
- This compound vs. 5-Chloro-1H-indole-3-carbaldehyde: The chloro substituent in the indole derivative increases electrophilicity at the aldehyde group, enhancing reactivity toward nucleophiles like hydrazines (e.g., hydrazone formation ).
Preparation Methods
Preparation Methods Analysis
Method Based on 2-Amino-5-methylphenyl Ketone Intermediate
One of the most efficient and safer methods for preparing methyl-substituted indazole derivatives, including 5-methyl-1H-indazole compounds, involves the use of 2-amino-5-methylphenyl ketone as a key intermediate. This method avoids the use of hazardous hydrazine hydrate reflux, which is common in traditional indazole syntheses but poses safety and environmental concerns.
Synthetic Steps:
| Step | Reaction Description | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Nitration of 5-methylacetophenone to 2-nitro-5-methylacetophenone | Mixed sulfuric acid and nitric acid (1:6.5 v/v), temperature < 18°C, overnight | ~85 | Controlled low temperature nitration to avoid overreaction |
| 2 | Reduction of 2-nitro-5-methylacetophenone to 2-amino-5-methylacetophenone | Fe powder, ammonium chloride, MeOH/H2O mixture, 60°C, overnight | ~84 | Mild reduction avoiding harsh conditions |
| 3 | Diazotization of 2-amino-5-methylacetophenone under acidic conditions to form diazonium salt | Acidic aqueous media, low temperature | - | Precursor to cyclization |
| 4 | Cyclization via addition of tin(II) chloride hydrate in acid to form 5-methyl-1H-indazole | Acidic tin(II) chloride solution, controlled pH 8-9 | ~60-70 (typical) | Product precipitates upon pH adjustment |
This sequence efficiently produces 3-methyl-5-R-1H-indazole derivatives, and by analogy, can be adapted for 5-methyl-1H-indazole-4-carbaldehyde with appropriate substitution and oxidation steps.
Advantages:
- Avoids hydrazine hydrate reflux, reducing safety hazards.
- Uses relatively inexpensive and accessible starting materials.
- Simplifies purification by direct precipitation of product.
- Scalable for industrial synthesis.
Formylation Strategies to Introduce the Aldehyde Group at Position 4
After constructing the 5-methyl-1H-indazole core, the aldehyde group at the 4-position can be introduced by selective formylation methods. Common approaches include:
- Vilsmeier–Haack Reaction: Treatment of the 5-methyl-1H-indazole with POCl3 and DMF to form the corresponding 4-carbaldehyde.
- Lithiation and Quenching: Directed lithiation at the 4-position followed by quenching with electrophilic formyl sources such as DMF or ethyl formate.
These methods require careful control of reaction conditions to ensure regioselectivity and prevent overreaction or decomposition.
Comparative Data Table of Preparation Methods
| Method | Starting Material | Key Reagents | Reaction Conditions | Yield (%) | Safety & Scalability | Comments |
|---|---|---|---|---|---|---|
| Nitration → Reduction → Diazotization → Cyclization (Tin(II) chloride) | 5-Methylacetophenone | H2SO4/HNO3, Fe/Ammonium chloride, SnCl2 | Low temp nitration, 60°C reduction, acidic cyclization | 60-85 (overall) | Safer than hydrazine methods, scalable | Avoids hydrazine hydrate reflux, moderate yields |
| Hydrazine Hydrate Reflux (Traditional) | 2-Fluoro-5-methylphenyl ketone | Hydrazine hydrate | Reflux > 100°C | ~60 | Hazardous, less scalable | High cost of starting materials, safety risk |
| Vilsmeier–Haack Formylation | 5-Methyl-1H-indazole | POCl3, DMF | 0-50°C | Variable, 50-70 | Moderate safety, requires careful control | Introduces aldehyde at position 4 selectively |
| Directed Lithiation and Formylation | 5-Methyl-1H-indazole | n-BuLi, DMF | Low temperature (-78°C) | Moderate | Requires inert atmosphere, low temp | High regioselectivity, more complex setup |
Research Findings and Notes
- The novel method using 2-amino-5-methylphenyl ketone intermediates significantly improves safety and yield compared to traditional hydrazine hydrate reflux methods.
- The nitration step must be carefully controlled below 18°C to avoid side reactions and over-nitration.
- Reduction using iron powder and ammonium chloride is efficient and environmentally friendlier compared to catalytic hydrogenation.
- Cyclization via diazotization and tin(II) chloride reduction produces the indazole core without the need for hydrazine, simplifying purification and enhancing scalability.
- Subsequent formylation to introduce the aldehyde group at the 4-position is best achieved by Vilsmeier–Haack reaction or directed lithiation, depending on available equipment and scale.
- Yields vary depending on purity of intermediates and reaction conditions but typically range from 60% to 85% for each step.
Q & A
What are the most reliable synthetic routes for 5-methyl-1H-indazole-4-carbaldehyde, and what experimental parameters critically influence yield?
Answer:
Synthesis of indazole carbaldehydes often employs formylation reactions. For this compound, a Vilsmeier-Haack reaction using POCl₃ and DMF is a plausible route, analogous to methods for pyrazole carbaldehydes (e.g., 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde) . Key parameters include:
- Temperature control : Reactions are typically conducted at 0–5°C during POCl₃ addition to avoid side reactions.
- Stoichiometry : Excess DMF (1.2–1.5 equiv) ensures complete activation of the indazole precursor.
- Workup : Hydrolysis of the intermediate iminium salt requires careful pH adjustment (pH 6–7) to prevent decomposition.
Yield optimization may involve column chromatography (silica gel, ethyl acetate/hexane gradient) .
How can crystallographic data for this compound be refined to resolve ambiguities in electron density maps?
Answer:
Crystallographic refinement using SHELXL is recommended for small molecules:
- Anisotropic refinement : Apply to non-H atoms to model thermal motion accurately .
- Hydrogen placement : Use HFIX or DFIX commands to constrain positions, especially for aldehyde protons.
- Disorder handling : For unresolved electron density (e.g., methyl group rotation), split occupancy models or ISOR restraints improve stability .
Validation tools in Mercury CSD (e.g., void analysis, packing similarity) help identify missed symmetry or solvent molecules .
What advanced spectroscopic techniques are essential for distinguishing structural isomers of indazole carbaldehydes?
Answer:
- ¹³C NMR : The aldehyde carbon in this compound appears at δ ~190–195 ppm, distinct from ketones (δ 200–220 ppm).
- 2D NOESY : Differentiates regioisomers by spatial proximity; e.g., NOE between aldehyde proton and H-3 confirms 4-substitution.
- High-resolution mass spectrometry (HRMS) : Exact mass (m/z 160.17 for [M+H]⁺) resolves from isomers with identical nominal mass .
How should researchers address contradictions in reaction mechanisms proposed for indazole carbaldehyde derivatization?
Answer:
Contradictions often arise from competing pathways (e.g., nucleophilic attack vs. radical mechanisms). Methodological approaches include:
- Kinetic isotope effects (KIE) : Compare rates using deuterated substrates to identify rate-determining steps.
- Computational modeling : DFT studies (e.g., Gaussian or ORCA) can map transition states and validate proposed intermediates .
- In situ monitoring : React-IR or LC-MS tracks transient species, resolving mechanistic ambiguities .
What strategies mitigate challenges in crystallizing this compound derivatives?
Answer:
- Solvent screening : Use high vapor-pressure solvents (e.g., dichloromethane/hexane) for slow evaporation.
- Additives : Small amounts of acetic acid or ionic liquids enhance crystal lattice stability .
- Temperature gradients : Cooling from 40°C to 4°C over 24 hours promotes nucleation.
For stubborn cases, co-crystallization with coformers (e.g., urea) or microseeding with pre-formed crystals may help .
How can researchers validate the purity of this compound in the presence of by-products?
Answer:
- HPLC-DAD : Use a C18 column (acetonitrile/water + 0.1% TFA) to separate aldehyde (retention time ~8.2 min) from common by-products (e.g., unreacted indazole, ~6.5 min).
- Elemental analysis : Match experimental C/H/N/O percentages to theoretical values (C: 67.49%, H: 5.03%, N: 17.49%, O: 10.00%) .
- TGA-DSC : Confirm absence of solvent/moisture (weight loss <1% below 150°C) .
What computational tools are recommended for predicting the reactivity of this compound in nucleophilic additions?
Answer:
- Fukui functions : Calculate using Gaussian (B3LYP/6-311+G(d,p)) to identify electrophilic sites (e.g., aldehyde carbon).
- Molecular electrostatic potential (MEP) maps : Visualize charge distribution to predict regioselectivity in reactions with amines or hydrazines .
- MD simulations : Simulate solvation effects (e.g., in DMSO or THF) to assess steric hindrance from the methyl group .
How can researchers resolve discrepancies between X-ray crystallography and NMR data for this compound?
Answer:
- Dynamic effects : Crystallography captures the solid-state structure, while NMR reflects solution dynamics. Use variable-temperature NMR to detect conformational averaging (e.g., aldehyde rotation).
- Twinning analysis : In SHELXL, test for twinning (BASF parameter) if NMR suggests symmetry not observed in XRD .
- Complementary techniques : Pair XRD with neutron diffraction or Raman spectroscopy to validate bond lengths and angles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
